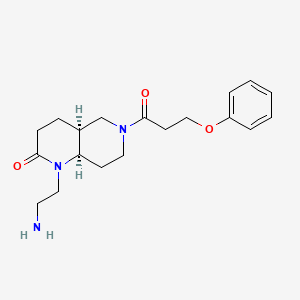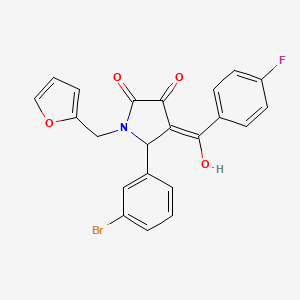![molecular formula C17H22ClNO B5329697 N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B5329697.png)
N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride, also known as MBDB, is a psychoactive drug that belongs to the amphetamine class of drugs. It is a synthetic compound that acts as a stimulant and an entactogen. The chemical formula of MBDB is C13H19NO.HCl, and its molecular weight is 251.76 g/mol. The drug was first synthesized in the 1990s and gained popularity as a recreational drug in the early 2000s.
Wirkmechanismus
N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride acts as a monoamine releasing agent, which means that it increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, which prolongs their effects. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the activation of certain receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, empathy, and sociability. These effects are similar to those produced by other amphetamine class drugs such as MDMA.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride has been used in laboratory experiments to study its effects on neurotransmitter systems and its potential therapeutic uses. Its advantages include its ability to increase levels of serotonin, dopamine, and norepinephrine in the brain, which can be useful in the treatment of depression and other mood disorders. Its limitations include its potential for abuse and its side effects, which can include anxiety, nausea, and insomnia.
Zukünftige Richtungen
There are several potential future directions for research on N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride. These include:
1. Further studies on its potential therapeutic uses in the treatment of depression, anxiety, and PTSD.
2. Investigation of its effects on the immune system and its potential use in the treatment of inflammatory disorders.
3. Development of new analogs of this compound that may have improved therapeutic properties and reduced side effects.
4. Studies on the long-term effects of this compound use on the brain and the body.
5. Exploration of its potential as a tool for studying neurotransmitter systems and their role in mood regulation.
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic uses and its effects on neurotransmitter systems. Its mechanism of action involves the release and inhibition of reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. While it has shown promise in laboratory experiments, its potential for abuse and its side effects limit its use. Further research is needed to fully understand its therapeutic potential and its effects on the body and the brain.
Synthesemethoden
The synthesis of N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using lithium aluminum hydride to yield this compound. The final product is obtained as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride has been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. Studies have also shown that this compound has anti-inflammatory properties and can reduce oxidative stress in the brain.
Eigenschaften
IUPAC Name |
N-[[2-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-3-18-12-16-6-4-5-7-17(16)19-13-15-10-8-14(2)9-11-15;/h4-11,18H,3,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMLWTAHXCIDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1OCC2=CC=C(C=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B5329614.png)
![7-(3,5-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5329616.png)
![(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B5329625.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide](/img/structure/B5329637.png)
![4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5329643.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoacetamide](/img/structure/B5329646.png)

![1-[(dimethylamino)sulfonyl]-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide](/img/structure/B5329662.png)
![6-(4-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5329682.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329700.png)
![isopropyl 2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329706.png)
![N-cyclopropyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5329712.png)
